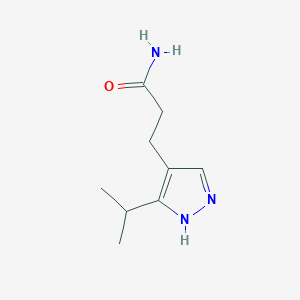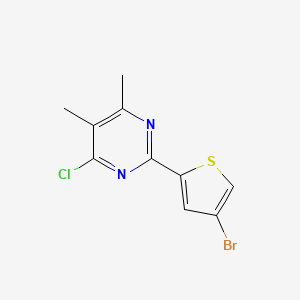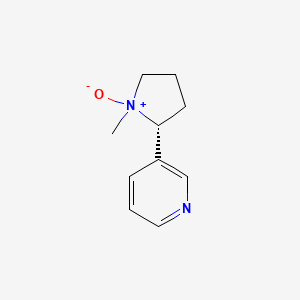
(+/-)-trans-Nicotine-1'-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-1-Methyl-2-(pyridin-3-yl)pyrrolidine 1-oxide is a chiral compound featuring a pyrrolidine ring substituted with a methyl group and a pyridin-3-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-Methyl-2-(pyridin-3-yl)pyrrolidine 1-oxide typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridin-3-yl and methyl substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the cyclization of N-substituted piperidines can lead to the formation of pyrrolidine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of specific catalysts and solvents can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
(2R)-1-Methyl-2-(pyridin-3-yl)pyrrolidine 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.
Substitution: The pyridin-3-yl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can yield pyrrolidine N-oxides, while substitution reactions can introduce various functional groups onto the pyridin-3-yl moiety.
科学的研究の応用
Chemistry
In chemistry, (2R)-1-Methyl-2-(pyridin-3-yl)pyrrolidine 1-oxide is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies. Its structural features allow it to interact with various biological targets.
Medicine
In medicinal chemistry, (2R)-1-Methyl-2-(pyridin-3-yl)pyrrolidine 1-oxide is explored for its potential therapeutic properties. It can serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in various synthetic pathways.
作用機序
The mechanism of action of (2R)-1-Methyl-2-(pyridin-3-yl)pyrrolidine 1-oxide involves its interaction with specific molecular targets. For instance, docking analyses suggest that it can bind to the podophyllotoxin pocket of gamma tubulin, which may underlie its anticancer activity . The compound’s ability to form hydrogen bonds and engage in hydrophobic interactions with target proteins contributes to its biological effects.
類似化合物との比較
Similar Compounds
Pyrrolidine-2-one: A structurally related compound with a similar pyrrolidine ring but different substituents.
Pyridin-2-yl derivatives: Compounds featuring a pyridine ring with various substituents.
Uniqueness
(2R)-1-Methyl-2-(pyridin-3-yl)pyrrolidine 1-oxide is unique due to its specific combination of a chiral pyrrolidine ring and a pyridin-3-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
29419-55-4 |
|---|---|
分子式 |
C10H14N2O |
分子量 |
178.23 g/mol |
IUPAC名 |
3-[(2R)-1-methyl-1-oxidopyrrolidin-1-ium-2-yl]pyridine |
InChI |
InChI=1S/C10H14N2O/c1-12(13)7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-,12?/m1/s1 |
InChIキー |
RWFBQHICRCUQJJ-RWANSRKNSA-N |
異性体SMILES |
C[N+]1(CCC[C@@H]1C2=CN=CC=C2)[O-] |
正規SMILES |
C[N+]1(CCCC1C2=CN=CC=C2)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


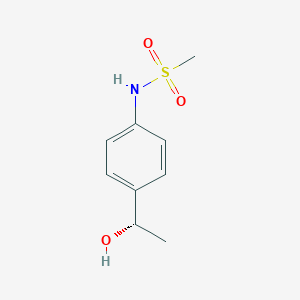
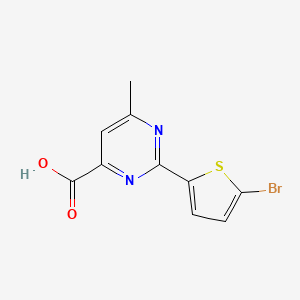
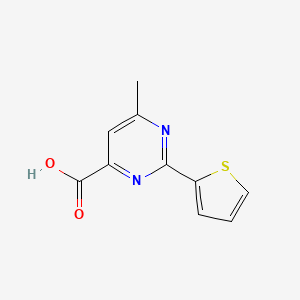
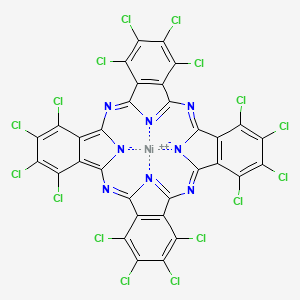
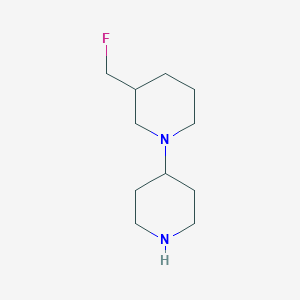
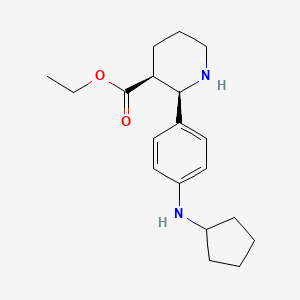
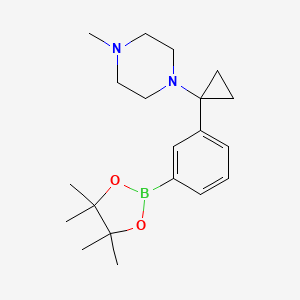
![2,2-difluoro-N-[(4-methylpiperidin-4-yl)methyl]ethanamine](/img/structure/B13347553.png)
![tert-Butyl (1R,2S,5S)-2-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13347561.png)
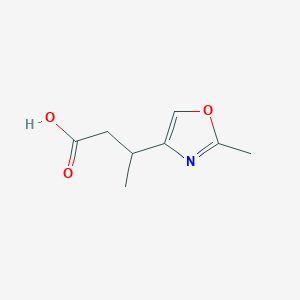
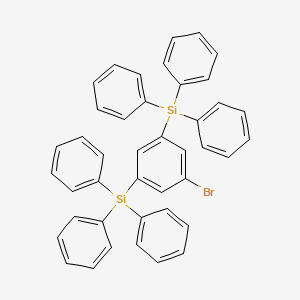
![2,6,6-Trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ol](/img/structure/B13347573.png)
